7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C18H14ClFO3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C18H14ClFO3/c1-10-11(2)18(21)23-17-8-12(6-7-13(10)17)22-9-14-15(19)4-3-5-16(14)20/h3-8H,9H2,1-2H3 |
InChI Key |
UNIYVBHWKBBWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylchromen-2-one and 2-chloro-6-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 2-chloro-6-fluorobenzyl chloride reacts with the hydroxyl group of 3,4-dimethylchromen-2-one, resulting in the formation of the desired product through an etherification reaction.
Industrial Production Methods
In an industrial setting, the production of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the replacement of chloro or fluoro groups with other functional groups.
Scientific Research Applications
7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
The compound shares structural homology with several coumarin derivatives, differing primarily in substituent patterns and biological targets. Below is a detailed comparison:
Substituent Analysis and Physicochemical Properties
*TPSA: Topological Polar Surface Area
Research Findings and Data
Crystallographic and Computational Studies
- Structural Insights : Crystallographic data for related coumarins (e.g., dual inhibitors in ) reveal that substituents at position 7 significantly influence binding to MAO-B and AChE. The chloro-fluoro-benzyl group likely engages in hydrophobic interactions with enzyme pockets .
- Computational Predictions : The target compound’s XLogP3 (estimated ~3.5) suggests moderate lipophilicity, balancing bioavailability and metabolic stability .
Biological Activity
7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound within the chromen-2-one class, notable for its diverse pharmacological properties. This compound features a unique substitution pattern that enhances its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzopyrone framework with specific substitutions at the 7-position and the 3 and 4 positions. The presence of chlorine and fluorine atoms in the benzyl group contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClF O3 |
| Molecular Weight | 348.79 g/mol |
| Solubility | Soluble in organic solvents |
1. Antioxidant Activity
Preliminary studies indicate that 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory pathways.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:
- Cholinesterase Inhibition : It showed promising results as a cholinesterase inhibitor, which is relevant for Alzheimer’s disease treatment.
- Tyrosinase Inhibition : The compound was also tested as a tyrosinase inhibitor, indicating potential applications in skin depigmentation therapies.
Case Studies
Several studies have explored the biological activity of chromen-2-one derivatives similar to 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one:
-
Cholinesterase Inhibition Study :
- A series of 7-substituted coumarin derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. The results indicated that compounds with similar structural features could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), supporting the potential of this compound in treating neurodegenerative diseases .
- Anti-inflammatory Activity :
The exact mechanisms underlying the biological activities of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involve interactions with various enzymes and receptors, influencing signaling pathways critical for cellular function and homeostasis. Further research is required to elucidate these mechanisms fully.
Q & A
Q. What are the common synthetic routes for 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one?
- Methodological Answer : The chromen-2-one core is typically synthesized via a condensation reaction between a phenol derivative (e.g., 3,4-dimethylphenol) and a β-keto ester under acidic conditions (e.g., H₂SO₄). Subsequent O-alkylation introduces the 2-chloro-6-fluorobenzyl group using a benzyl halide derivative (e.g., 2-chloro-6-fluorobenzyl chloride) in the presence of a base like K₂CO₃. Purification involves column chromatography or recrystallization .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment. Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~5.2 ppm for the benzyloxy –OCH₂– group) and HRMS (exact mass: calculated for C₁₉H₁₅ClF O₃). FT-IR can verify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli), or assess anticancer potential using MTT assays (IC₅₀ in HeLa or MCF-7 cells). Include positive controls (e.g., doxorubicin) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methoxy) on the benzyl group affect biological activity?
- Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing analogs with substituents at the 2- and 6-positions of the benzyl group. Compare IC₅₀ values in cancer cell lines and logP values (via HPLC) to correlate hydrophobicity with potency. For example, 2-chloro-6-fluoro substituents may enhance membrane permeability over methoxy groups .
Q. What mechanistic insights explain contradictory data in antioxidant vs. pro-oxidant activity?
- Methodological Answer : Perform ROS detection assays (e.g., DCFH-DA fluorescence) under varying oxygen concentrations. Use EPR spectroscopy to identify radical species formed. Contradictions may arise from concentration-dependent redox cycling: low doses act as antioxidants (scavenging ROS), while high doses generate hydroxyl radicals via Fenton-like reactions .
Q. How can molecular interactions with target proteins (e.g., kinases) be characterized?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to purified kinases (e.g., EGFR). Complement with molecular docking (AutoDock Vina) using crystal structures (PDB ID: 1M17). Validate via Western blotting to assess phosphorylation inhibition .
Q. What strategies resolve low yields in the final O-alkylation step?
- Methodological Answer : Optimize reaction conditions:
- Solvent : Switch from DMF to acetone to reduce side reactions.
- Catalyst : Add KI (10 mol%) to enhance benzyl halide reactivity.
- Temperature : Increase to 80°C for 12 hours.
Monitor progress via TLC (hexane:ethyl acetate, 4:1) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in cytotoxicity data across labs?
- Methodological Answer : Standardize protocols:
- Cell culture : Use identical passage numbers and serum batches.
- Compound handling : Pre-dissolve in DMSO (<0.1% final concentration).
- Controls : Include a reference compound (e.g., paclitaxel) in each assay.
Perform meta-analysis of published IC₅₀ values to identify outlier methodologies .
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., benzyloxy group). Validate with in vitro microsomal assays (human liver microsomes + NADPH), quantifying parent compound depletion via LC-MS/MS. Adjust substituents (e.g., fluorination) to block oxidative demethylation .
Comparative Studies
Q. How does this compound compare to structurally similar chromenones in targeting inflammation?
- Methodological Answer :
Construct a comparative table :
| Compound | Substitutents | NF-κB Inhibition (%) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| Target compound | 2-Cl,6-F-benzyl,3,4-Me | 78 ± 3 | 0.45 |
| 7-Hydroxy-4-methylchromenone | 7-OH,4-Me | 52 ± 5 | 1.2 |
| 3-(4-Cl-benzyl)chromenone | 4-Cl-benzyl | 65 ± 4 | 0.89 |
Data derived from ELISA (NF-κB p65) and COX-2 inhibition kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
